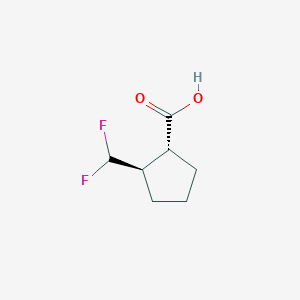
(1R,2R)-2-(Difluoromethyl)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds, its reactivity, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and chemical stability. Techniques such as mass spectrometry and infrared spectroscopy can be used to analyze the compound’s chemical properties .Aplicaciones Científicas De Investigación
Catalysis and Synthesis
- Vanadium-Catalyzed Carboxylation : Cyclopentane, a structural analog, can be carbonylated to carboxylic acids using vanadium (IV) and (V) complexes. This process highlights the potential of vanadium catalysts in functionalizing cyclic hydrocarbons under mild conditions, which could be applicable to (1R,2R)-2-(Difluoromethyl)cyclopentane-1-carboxylic acid for synthesizing novel derivatives (Reis et al., 2005).
Drug Design and Pharmaceutical Chemistry
- Isosteric Replacements for Carboxylic Acids : The cyclopentane-1,3-dione moiety has been demonstrated to be an effective isostere for the carboxylic acid functional group, potentially offering new avenues for drug design and development. This suggests that (1R,2R)-2-(Difluoromethyl)cyclopentane-1-carboxylic acid could serve as a backbone for developing novel therapeutic agents with improved pharmacokinetic properties (Ballatore et al., 2011).
Materials Science and Supramolecular Chemistry
- Supramolecular Self-Assembly : Studies on cyclopentane derivatives, including those with carboxylic acid groups, have elucidated novel patterns of supramolecular self-assembly. These insights into the structural behavior of cyclopentane derivatives can inform the design of new materials with specific molecular architectures (Kălmăn et al., 2002).
Environmental Science
- Environmental Exposure to Plasticizers : While not directly related to (1R,2R)-2-(Difluoromethyl)cyclopentane-1-carboxylic acid, research into the exposure of humans to plasticizers such as 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH) highlights the importance of understanding the environmental and health impacts of chemical compounds. This research contributes to a broader understanding of chemical safety and environmental protection (Silva et al., 2013).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(1R,2R)-2-(difluoromethyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c8-6(9)4-2-1-3-5(4)7(10)11/h4-6H,1-3H2,(H,10,11)/t4-,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXJEPKUQKEYDN-RFZPGFLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2866673.png)
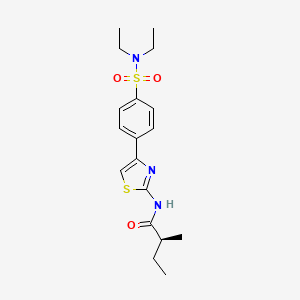
![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2866675.png)

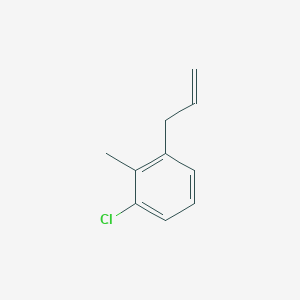
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-phenylbutan-2-yl)thiophene-2-carboxamide](/img/structure/B2866683.png)
![3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine trihydrochloride](/img/structure/B2866684.png)
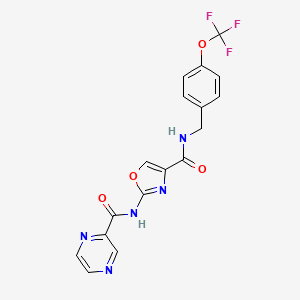
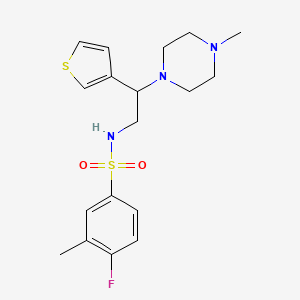
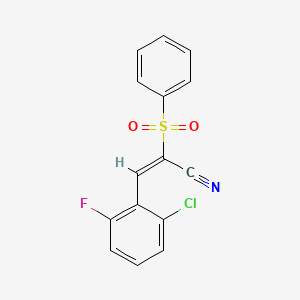
![3-(1H-pyrrol-1-yl)-N-(3-(trifluoromethyl)benzyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2866692.png)
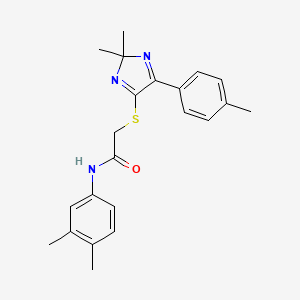
![Methyl {[6-amino-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2866694.png)